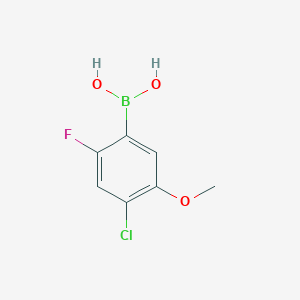![molecular formula C17H16O7 B114498 6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione CAS No. 149183-65-3](/img/structure/B114498.png)
6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione, also known as norlichexanthone, is a naturally occurring chemical compound found in various plants. It has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of 6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dionehone is not fully understood. However, studies have suggested that it exerts its biological activities through various mechanisms, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the modulation of oxidative stress.
生化和生理效应
Norlichexanthone has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Norlichexanthone has also been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, it has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
实验室实验的优点和局限性
Norlichexanthone has several advantages for lab experiments. It is readily available through chemical synthesis and extraction from natural sources. It is also relatively stable and has a long shelf life, making it suitable for long-term studies. However, one of the limitations of 6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dionehone is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
Norlichexanthone has shown promising results in various preclinical studies, and further research is warranted to explore its potential therapeutic applications. Some of the future directions for 6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dionehone research include investigating its use in the treatment of neurodegenerative diseases, exploring its potential as an anti-inflammatory agent, and studying its effects on the immune system. Further research is also needed to optimize the synthesis method and improve the solubility of 6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dionehone for in vivo studies.
Conclusion:
Norlichexanthone is a naturally occurring chemical compound with potential therapeutic applications. It possesses various biological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral properties. Norlichexanthone has also been shown to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases. Further research is needed to explore its potential therapeutic applications and optimize its synthesis and solubility for in vivo studies.
合成方法
Norlichexanthone can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction method involves the isolation of 6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dionehone from plants such as lichens, fungi, and mosses. The chemical synthesis method involves the use of chemical reactions to produce 6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dionehone. One of the most commonly used methods is the Friedel-Crafts acylation of 2,4-dimethoxybenzoic acid with 3,5-dimethoxybenzoyl chloride.
科学研究应用
Norlichexanthone has been extensively studied for its potential therapeutic applications. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral properties. Norlichexanthone has also been shown to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
149183-65-3 |
|---|---|
产品名称 |
6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione |
分子式 |
C17H16O7 |
分子量 |
332.3 g/mol |
IUPAC 名称 |
6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione |
InChI |
InChI=1S/C17H16O7/c1-6-5-8-9(7(2)24-6)12(18)10-11(16(8)22-3)14(20)17(23-4)15(21)13(10)19/h5,7,18,20H,1-4H3 |
InChI 键 |
VFGPLQKPHMEUAJ-UHFFFAOYSA-N |
SMILES |
CC1C2=C(C=C(O1)C)C(=C3C(=C2O)C(=O)C(=O)C(=C3O)OC)OC |
规范 SMILES |
CC1C2=C(C=C(O1)C)C(=C3C(=C2O)C(=O)C(=O)C(=C3O)OC)OC |
同义词 |
ventilagolin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



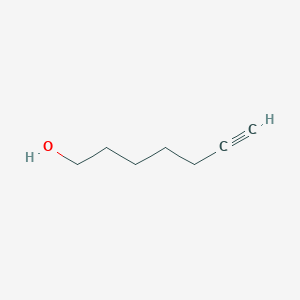
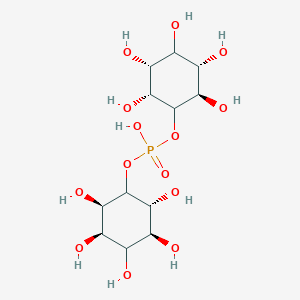
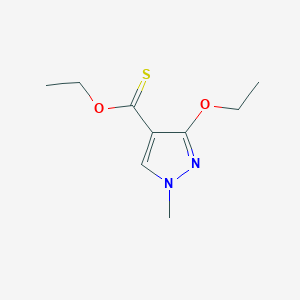
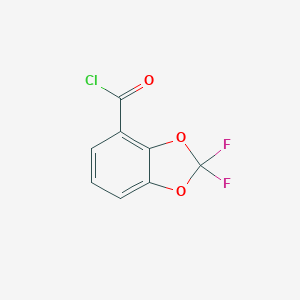
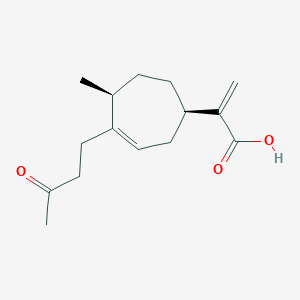
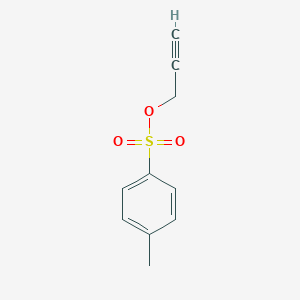
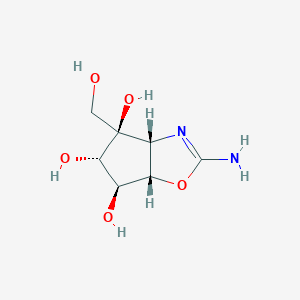
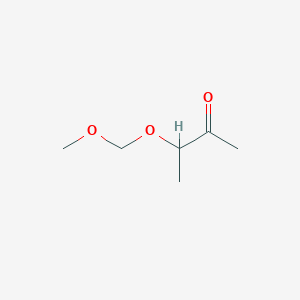
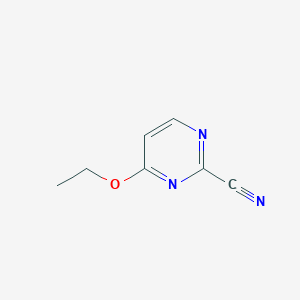
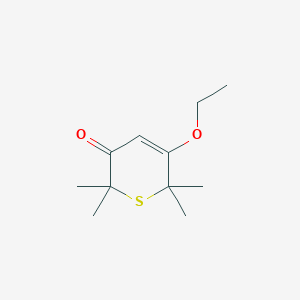
![(2-Chloro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B114438.png)
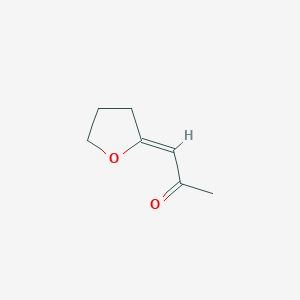
![4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane)](/img/structure/B114443.png)
